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Compound of Interest

Compound Name: 5-Benzylamino-1-pentanol

Cat. No.: B182403

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the
compound 5-Benzylamino-1-pentanol (CAS No: 2937-99-7). Due to the limited availability of
public experimental spectra for this specific molecule, this document focuses on predicted data
based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry.
It also outlines standard experimental protocols for acquiring such data.

Chemical Structure and Properties

5-Benzylamino-1-pentanol is a secondary amine and a primary alcohol with the following
structure:

Molecular Formula: C12H19NO[1][2] Molecular Weight: 193.29 g/mol [3][4]

Property Value Reference
Boiling Point 312.258 °C at 760 mmHg [2]
Density 0.993 g/cm?3 [2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Benzylamino-1-pentanol.
These predictions are based on typical chemical shifts and absorption frequencies for the
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functional groups present in the molecule.

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Predicted *H NMR Data (Solvent: CDCIs, Reference: TMS)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
) Benzyl protons (-CHz-
~3.75 Singlet 2H
Ph)
Methylene protons
~3.60 Triplet 2H adjacent to hydroxyl
group (-CH2-OH)
Methylene protons
~2.80 Triplet 2H adjacent to amine
group (-CHz2-NH-)
_ Methylene protons (-
~1.40-1.70 Multiplet 6H
CH2-CH2-CH2-)
] ) Amine and Hydroxyl
Variable Broad Singlet 2H

protons (-NH-, -OH)

3C NMR (Carbon Nuclear Magnetic Resonance)
Spectroscopy

Predicted 13C NMR Data (Solvent: CDCls)
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Chemical Shift (6, ppm)

Carbon Assignment

~ 140 Aromatic quaternary carbon (C-Ar)
~128-129 Aromatic carbons (CH-Ar)
e Methylene carbon adjacent to hydroxyl group (-
CH2-OH)
~54 Benzyl carbon (-CH2-Ph)
g Methylene carbon adjacent to amine group (-
CH2-NH-)
~ 32 Methylene carbon (-CHz-)
~29 Methylene carbon (-CHz-)
~ 23 Methylene carbon (-CHz-)
IR (Infrared) Spectroscopy
Predicted IR Absorption Bands
Wavenumber (cm~2) Intensity Funf:tional Group
Assignment
3300 - 3500 Broad O-H stretch (alcohol)
3300 - 3400 Medium N-H stretch (secondary amine)
3000 - 3100 Medium C-H stretch (aromatic)
2850 - 2950 Strong C-H stretch (aliphatic)
1450 - 1600 Medium C=C stretch (aromatic ring)
1050 - 1150 Strong C-O stretch (primary alcohol)
690 - 770 Strong C-H bend (aromatic)

Mass Spectrometry (MS)
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Expected Fragmentation Pattern

m/z Interpretation

193 Molecular lon (M)

175 Loss of H20 (M* - 18)

106 [C7HsN]* - Benzylic amine fragment
91 [C7H7]* - Tropylium ion

88 [CsH12NO]* - Alpha cleavage product

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data for a
compound like 5-Benzylamino-1-pentanol.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Benzylamino-1-pentanol in
about 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or
higher).

e 1H NMR Acquisition:
o Tune and shim the instrument.

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Integrate the peaks and determine their multiplicities.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time
due to the lower natural abundance of :3C.
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o Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used
to differentiate between CH, CHz, and CHs groups.

IR Spectroscopy

o Sample Preparation: As 5-Benzylamino-1-pentanol is a liquid, a thin film can be prepared
by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the clean salt plates.

o Record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Introduction: For a relatively volatile compound like 5-Benzylamino-1-pentanol,
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is
injected into a gas chromatograph to separate it from any impurities before it enters the
mass spectrometer.

« lonization: Electron lonization (El) is a common method for GC-MS. In El, the sample
molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

» Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting
ion intensity versus m/z.

Visualizations
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The following diagrams illustrate the logical workflow for the synthesis and characterization of
5-Benzylamino-1-pentanol and its expected mass spectrometry fragmentation pathways.

Spectroscopic Characterization

Synthesis Mass Spectrometry

i
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1
Purification M IR Spectroscopy
NMR (1H, 13C) T
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5-Benzylamino-1-pentanol_Crude
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Click to download full resolution via product page

Caption: Synthetic and characterization workflow for 5-Benzylamino-1-pentanol.

5-Benzylamino-1-pentanol

(M+e, m/z = 193)

- CsH110e - C7H7e

Alpha-cleavage (amine side)

Alpha-cleavage (alcohol side)

Loss of H20

_ [C7HsN]* [CsH12NOJ*
(z = 17s) (M/z = 106) (m/z = 88)
- NHs

Tropylium ion

[C7H7]*
(m/z = 91)
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Caption: Expected mass spectrometry fragmentation of 5-Benzylamino-1-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b182403?utm_src=pdf-body-img
https://www.benchchem.com/product/b182403?utm_src=pdf-body
https://www.benchchem.com/product/b182403?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Benzylamino-1-pentanol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Benzylamino-1-pentanol
https://wap.guidechem.com/dictionary/en/2937-99-7.html
https://cymitquimica.com/products/3B-B3461/2937-99-7/5-benzylamino-1-pentanol/
https://www.tcichemicals.com/CA/en/p/B3461
https://www.benchchem.com/product/b182403#spectral-data-for-5-benzylamino-1-pentanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b182403#spectral-data-for-5-benzylamino-1-pentanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b182403#spectral-data-for-5-benzylamino-1-pentanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b182403#spectral-data-for-5-benzylamino-1-pentanol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b182403?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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